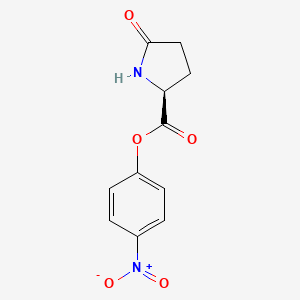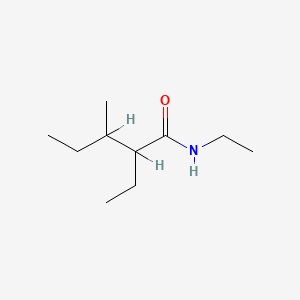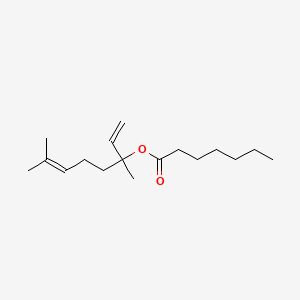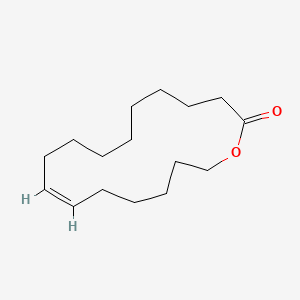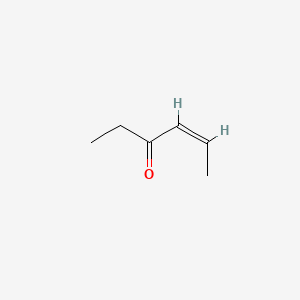
4-Hexen-3-one, (4Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexen-3-one, (4Z)- is an organic compound classified as an enone. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. This compound is known for its distinct fruity fragrance and is found naturally in various plants and fruits, including strawberries and key lime .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hexen-3-one, (4Z)- can be synthesized through several methods:
Hydration of 4-hexen-2-yne: This method involves the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate as catalysts.
Hydrogenation of 2-hexen-5-yn-4-one: This method uses a palladium-calcium carbonate catalyst in methanol to hydrogenate 2-hexen-5-yn-4-one.
Industrial Production Methods: Industrial production of 4-Hexen-3-one, (4Z)- typically involves the above-mentioned synthetic routes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Hexen-3-one, (4Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 4-Hexen-3-one, (4Z)- typically yields alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Hexen-3-one, (4Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s natural occurrence in plants makes it a subject of study in plant metabolism and biochemistry.
Medicine: Its potential antibacterial properties are being explored for therapeutic applications.
Industry: Due to its fruity fragrance, it is used in the flavor and fragrance industry
Mecanismo De Acción
The mechanism of action of 4-Hexen-3-one, (4Z)- involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can participate in oxidation-reduction reactions and nucleophilic substitution reactions, affecting various biochemical pathways
Comparación Con Compuestos Similares
Propiedades
Número CAS |
50396-96-8 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(Z)-hex-4-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
Clave InChI |
FEWIGMWODIRUJM-HYXAFXHYSA-N |
SMILES isomérico |
CCC(=O)/C=C\C |
SMILES canónico |
CCC(=O)C=CC |
Densidad |
0.855-0.861 |
Descripción física |
Colourless to yellow liquid; pugent, acrid, metallic odour |
Solubilidad |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


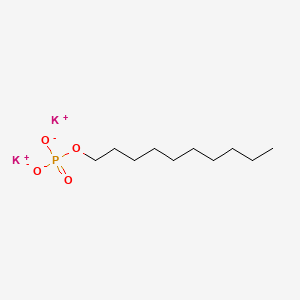

![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)


